

# Application Notes: Sodium-23 MRI for Detecting Cartilage Degradation in Osteoarthritis

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key pathological change in the early stages of OA is the depletion of proteoglycans (PGs) within the cartilage's extracellular matrix.[1][2] Proteoglycans are heavily glycosylated proteins that contain negatively charged glycosaminoglycan (GAG) chains, creating a high fixed charge density (FCD). This negative charge attracts positively charged sodium ions (23Na+) from the synovial fluid.[3] Consequently, the concentration of sodium in cartilage is directly proportional to the proteoglycan content.[1] **Sodium-23** (23Na) Magnetic Resonance Imaging (MRI) is a non-invasive quantitative imaging technique that leverages this relationship to map the GAG distribution and thereby detect early cartilage degradation before morphological changes become apparent.[3][4][5] This technology holds significant promise as a biomarker for diagnosing early-stage OA, monitoring disease progression, and evaluating the efficacy of disease-modifying osteoarthritis drugs (DMOADs).[6][7]

# **Principle of the Technique**

The fundamental principle of 23Na MRI in cartilage assessment lies in the Donnan equilibrium, which governs the distribution of ions across a charged membrane.[8] The high concentration of negatively charged GAGs in healthy cartilage results in a higher concentration of mobile positive ions, predominantly sodium, within the cartilage matrix compared to the surrounding synovial fluid.[8] As OA progresses and PGs are lost, the FCD of the cartilage decreases,



leading to a subsequent reduction in the tissue sodium concentration (TSC).[2][9] 23Na MRI can quantitatively measure this TSC, providing a surrogate marker for PG content.[1][10]

# **Key Applications in Research and Drug Development**

- Early Diagnosis of Osteoarthritis: 23Na MRI can detect PG loss, one of the earliest signs of cartilage degeneration, before structural changes are visible with conventional proton MRI sequences.[1][3][4]
- Monitoring Disease Progression: Longitudinal 23Na MRI studies can track changes in cartilage GAG content over time, offering a quantitative measure of disease progression.[6]
- Pharmacodynamic Biomarker: In the development of DMOADs, 23Na MRI can serve as a pharmacodynamic biomarker to assess the biological activity of a therapeutic agent on cartilage matrix preservation or repair.[7]
- Patient Stratification: This technique can help in stratifying patients for clinical trials based on the biochemical status of their cartilage.
- Evaluation of Cartilage Repair: 23Na MRI can be used to assess the quality of repair tissue following surgical interventions by quantifying its GAG content.[5]

# **Strengths and Limitations**

### Strengths:

- Direct Quantification of GAGs: Provides a direct measure of a key biochemical component of cartilage health.[9]
- High Specificity for Early OA: Sensitive to the initial stages of cartilage degradation.
- Non-invasive: Avoids the need for biopsies or contrast agents, although some advanced techniques are compared with contrast-enhanced methods like dGEMRIC.[5][11]

#### Limitations:



- Low Signal-to-Noise Ratio (SNR): The 23Na nucleus has a lower gyromagnetic ratio and is present at a much lower concentration in the body compared to protons (1H), resulting in an inherently lower SNR.[5][9]
- Longer Acquisition Times: To compensate for the low SNR, longer scan times are often required.[5][11]
- Lower Spatial Resolution: The lower SNR also limits the achievable spatial resolution compared to proton MRI.[5]
- Specialized Hardware: Requires dedicated transmit and receive coils tuned to the 23Na frequency and specialized pulse sequences.[1][11]
- Partial Volume Effects: The relatively low resolution can lead to signal contamination from adjacent tissues, particularly synovial fluid which has a high sodium concentration.[1]

# **Quantitative Data Summary**

The following tables summarize quantitative data from various studies using 23Na MRI to assess articular cartilage in healthy and osteoarthritic knees.

Table 1: Sodium Concentration in Healthy vs. Osteoarthritic Cartilage



Study Cohort	Magnetic Field Strength (T)	Mean Sodium Concentrati on in Healthy Cartilage (mmol/L)	Mean Sodium Concentrati on in OA Cartilage (mmol/L)	Percentage Difference	Reference
Asymptomati c Volunteers vs. OA Patients	7	240 - 280	30-60% lower than volunteers	30-60%	[5]
Healthy Volunteers vs. Patients with Early OA Symptoms	4	254	-	-	[5]
Human Volunteers (Patellar Cartilage)	-	240 - 260	-	-	[2][10]

Table 2: Reproducibility of 23Na MRI Measurements

Subject Group	Magnetic Field Strength (T)	Within-Subject Coefficient of Variation (%)	Reference
Healthy Volunteers	3	2.0	[8]
Osteoarthritis Patients	3	3.6	[8]
All Subjects	3	3.2	[8]

## **Protocols**

# Protocol 1: Quantitative 3D 23Na MRI of Knee Cartilage

## Methodological & Application





This protocol is a generalized representation based on common parameters found in the literature for quantitative 23Na imaging of the knee.

- 1. Patient Preparation:
- Obtain informed consent from the subject.
- Position the patient supine on the MRI scanner table.
- Place the knee in a dedicated dual-tuned (1H/23Na) knee coil.
- Immobilize the knee using foam pads to minimize motion artifacts.
- Include calibration phantoms with known sodium concentrations (e.g., 100 mM, 200 mM, 300 mM NaCl in agarose gel) within the field of view for signal intensity normalization.
- 2. MRI Hardware and Software:
- MRI Scanner: 3T or 7T whole-body MRI scanner.
- RF Coil: Dual-tuned 1H/23Na transmit/receive knee coil.
- Software: Access to non-standard pulse sequences (e.g., UTE or 3D cones) and reconstruction algorithms.
- 3. Imaging Sequences:
- Anatomical 1H MRI:
  - Acquire high-resolution proton images for morphological assessment and cartilage segmentation.
  - A suitable sequence is a 3D Double-Echo Steady-State (DESS) or Spoiled Gradient-Echo (SPGR) sequence.
- Quantitative 23Na MRI:



- Pulse Sequence: 3D radial projection imaging with an ultra-short echo time (UTE) or 3D cones sequence.
   [6][8] These sequences are crucial to capture the fast-decaying 23Na signal in cartilage.
- Typical Parameters (3T):
  - Repetition Time (TR): 15 ms
  - Echo Time (TE): < 0.5 ms (e.g., 270 μs)[8]</li>
  - Flip Angle: 70°
  - Field of View (FOV): 18 cm
  - Resolution: Isotropic 2.5 mm
  - Averages: 118
  - Acquisition Time: Approximately 20-30 minutes[2][8]
- 4. Data Analysis and Quantification:
- Image Reconstruction: Reconstruct the 23Na data using a 3D regridding algorithm.[8]
- Image Co-registration: Co-register the 23Na images to the high-resolution 1H anatomical images.
- Cartilage Segmentation: Manually or semi-automatically segment the articular cartilage into different regions of interest (ROIs) (e.g., patellar, femoral, tibial) on the 1H images.
- Sodium Concentration Mapping:
  - Measure the mean signal intensity within the calibration phantoms on the 23Na images and create a calibration curve by plotting signal intensity against the known sodium concentrations.
  - Apply this calibration curve to the 23Na signal intensity in the cartilage ROIs to generate a
    quantitative map of sodium concentration.



• Correct for partial volume effects, especially at the cartilage-synovial fluid interface.

# Protocol 2: 23Na MRI with Inversion Recovery for Fluid Suppression

This protocol is designed to minimize signal contamination from synovial fluid, which has a high sodium concentration and can artificially inflate the measured sodium content in cartilage due to partial volume effects.

- 1. Patient Preparation and Hardware:
- Same as Protocol 1.
- 2. Imaging Sequences:
- Anatomical 1H MRI: Same as Protocol 1.
- Fluid-Suppressed 23Na MRI:
  - Pulse Sequence: An inversion recovery (IR) pulse is applied prior to a 3D radial UTE sequence.[6][12]
  - Principle: The T1 relaxation time of sodium in synovial fluid (free sodium) is longer than in cartilage (bound sodium).[12] The inversion time (TI) is chosen to null the signal from the synovial fluid.
  - Typical Parameters (7T):
    - Inversion Pulse: Adiabatic pulse (e.g., WURST).[6]
    - Inversion Time (TI): Optimized to null the signal from saline/synovial fluid (e.g., around 35-40 ms at 11.7T, needs to be adapted for 7T).[12]
    - The remaining acquisition parameters (TR, TE, flip angle, resolution) would be similar to those in Protocol 1, but may need to be re-optimized for the specific field strength and sequence.
- 3. Data Analysis and Quantification:



• The data analysis workflow is similar to Protocol 1. The resulting sodium concentration maps will have a suppressed signal from the synovial fluid, providing a more accurate measurement of sodium concentration within the cartilage itself.[6]

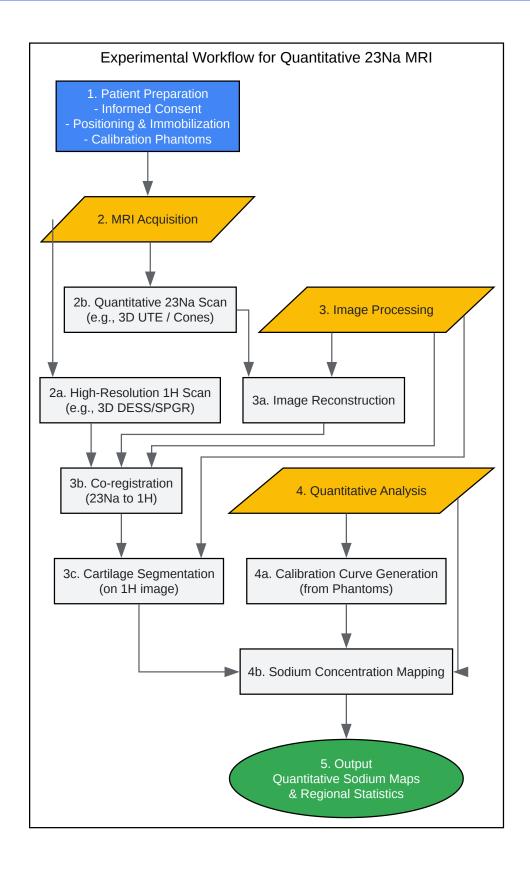
## **Visualizations**



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Caption: Logical relationship between cartilage health, sodium concentration, and 23Na MRI detection.





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Caption: Step-by-step experimental workflow for quantitative 23Na MRI of articular cartilage.



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